1-Bromo-4-ethoxy-2,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-ethoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, characterized by the presence of a bromine atom, an ethoxy group, and two methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethoxy-2,5-dimethylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 4-ethoxy-2,5-dimethylphenol or other substituted derivatives.
Oxidation: Formation of 4-ethoxy-2,5-dimethylbenzaldehyde or 4-ethoxy-2,5-dimethylbenzoic acid.
Reduction: Formation of 4-ethoxy-2,5-dimethylbenzene.
Scientific Research Applications
1-Bromo-4-ethoxy-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-Bromo-4-ethoxy-2,5-dimethylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethoxy group undergoes transformation to more oxidized functional groups, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
1-Bromo-4-methoxy-2,5-dimethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-4-ethoxybenzene: Lacks the additional methyl groups, affecting its reactivity and applications.
4-Bromo-2,5-dimethylphenol: Contains a hydroxyl group instead of an ethoxy group, leading to different chemical behavior.
This compound’s versatility in chemical reactions and its applications in various fields make it a valuable subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
1-bromo-4-ethoxy-2,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLWJTVHMJUXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.